Dipotassium tetracyanonickelate hydrate

Metal-Organic Frameworks Supercapacitors Nanomaterials

Researchers requiring ordered 2D MOFs often face inconsistent results using ill-defined Ni sources. Dipotassium tetracyanonickelate hydrate (CAS 14323-41-2) provides a precise, pre-formed square planar [Ni(CN)₄]²⁻ anion, ensuring exact stoichiometry and reproducible synthesis. • Exfoliated TCN-MOF nanosheets achieve a 5.6-fold specific capacitance increase (13.0 to 72.5 F g⁻¹). • Defined composition yields bifunctional OER/ORR pre-electrocatalysts for Zn-air batteries. • Hydrate form offers superior handling vs. the moisture-sensitive anhydrous salt.

Molecular Formula C4H2K2N4NiO
Molecular Weight 258.98 g/mol
CAS No. 14323-41-2
Cat. No. B083364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium tetracyanonickelate hydrate
CAS14323-41-2
Molecular FormulaC4H2K2N4NiO
Molecular Weight258.98 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2]
InChIInChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2;
InChIKeyVQZJEIWYJQFLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Tetracyanonickelate Hydrate CAS 14323-41-2 for Research and Industrial Procurement


Dipotassium tetracyanonickelate hydrate (CAS 14323-41-2), also known as potassium tetracyanonickelate(II) hydrate, is an inorganic coordination compound with the general formula K₂Ni(CN)₄·xH₂O. It is typically encountered as the monohydrate, appearing as a yellow, water-soluble, diamagnetic crystalline solid [1]. The compound consists of potassium cations and the square planar tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, which is a classic example of a low-spin d⁸ transition metal complex . Its primary applications lie in specialized research areas, including serving as a precursor for Hofmann-type metal-organic frameworks (MOFs), in electroplating processes, and as a reagent for synthesizing heterometallic cyanide-bridged complexes [2].

Why Dipotassium Tetracyanonickelate Hydrate Cannot Be Directly Substituted with Other Nickel Cyanide Sources


While several nickel cyanide complexes and simple nickel(II) salts exist, dipotassium tetracyanonickelate hydrate offers a unique combination of properties that make generic substitution problematic for specific applications. Its pre-formed, square planar [Ni(CN)₄]²⁻ anion is a distinct structural unit that facilitates the formation of ordered, low-dimensional materials like 2D metal-organic frameworks (MOFs), a feature not shared by simpler sources like NiCl₂ or Ni(CN)₂ [1]. Furthermore, its defined stoichiometry and high water solubility (with a density of 1.875 g/mL) ensure precise, reproducible incorporation of nickel and cyanide into reaction mixtures, which is critical for the rational synthesis of heterometallic complexes and catalysts . Substituting it with a combination of KCN and a Ni(II) salt can introduce kinetic and equilibrium challenges, potentially leading to mixed products, lower yields, or inconsistent material properties. The hydrate form also offers practical advantages in handling and storage compared to the anhydrous salt (CAS 14220-17-8), which is more moisture-sensitive . The quantitative evidence below highlights these specific differentiators.

Quantitative Evidence for Dipotassium Tetracyanonickelate Hydrate: Differentiation in MOF Synthesis and Wastewater Treatment


Exfoliation of Tetracyanonickelate-Based MOF Nanosheets Improves Capacitance by Over 5-Fold

The tetracyanonickelate building block enables the creation of layered MOFs that can be exfoliated into high-performance 2D nanosheets for supercapacitors. For a manganese tetracyanonickelate MOF (Mn-TCN), exfoliation led to a dramatic improvement in electrochemical performance. This highlights the unique utility of the [Ni(CN)₄]²⁻ unit for creating tunable, layered structures not accessible with many other metal-cyanide complexes [1].

Metal-Organic Frameworks Supercapacitors Nanomaterials

Precursor for Selective Anion-Exchange Resin for Cyanide Removal from Plating Wastewater

Dipotassium tetracyanonickelate hydrate is specifically cited as a precursor for synthesizing an anion-exchange resin designed for the removal of residual cyanide complexes from industrial plating wastewater . This application leverages the compound's inherent cyanide-rich structure to create a material with high affinity for other cyanometallate species, a targeted functionality that generic nickel salts cannot provide.

Wastewater Treatment Electroplating Anion Exchange

Cobalt Tetracyanonickelate as a Bifunctional Pre-Electrocatalyst in Zn-Air Batteries

The tetracyanonickelate framework is crucial for developing advanced electrocatalysts. A study demonstrated that a cobalt tetracyanonickelate (Co-TCN) material, when coupled with reduced graphene oxide (rGO), acts as a bifunctional pre-electrocatalyst for both the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) in Zn-air batteries [1]. The performance was further enhanced by optimizing the Co-TCN to rGO weight ratio, highlighting the tunability of these materials.

Electrocatalysis Zinc-Air Batteries Energy Materials

Specific Use as a Probe for the Active Site of Sulfur-Free Rhodanese

The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, has been specifically utilized as a probe to investigate the active site of the enzyme sulfur-free rhodanese [1]. Its well-defined square planar geometry and spectroscopic properties allow it to quench the intrinsic fluorescence of the enzyme, providing insights into the active site's structure and binding characteristics. This is a highly specialized application that relies on the precise molecular architecture of the [Ni(CN)₄]²⁻ complex, not just the presence of nickel or cyanide ions.

Biochemistry Enzyme Kinetics Spectroscopy

Key Application Scenarios for Dipotassium Tetracyanonickelate Hydrate Based on Differentiated Evidence


Synthesis of High-Surface-Area, Exfoliated 2D MOF Supercapacitors

For researchers developing advanced supercapacitors, dipotassium tetracyanonickelate hydrate is an ideal precursor for synthesizing layered tetracyanonickelate (TCN)-based MOFs. As demonstrated by Gonzalez et al. (2023), these MOFs can be exfoliated into 2D nanosheets, resulting in a 5.6-fold increase in specific capacitance (from 13.0 to 72.5 F g⁻¹) [1]. This application is uniquely enabled by the layered crystal structure imparted by the [Ni(CN)₄]²⁻ building block, a feature not replicable with simple Ni(II) salts. Selecting this hydrate form ensures the correct stoichiometry and structure for achieving optimal exfoliation and subsequent electrochemical performance. [1]

Fabrication of Specialized Anion-Exchange Resins for Cyanide Wastewater Remediation

Environmental engineers and industrial hygienists tasked with treating plating wastewater should consider dipotassium tetracyanonickelate hydrate as a critical precursor. Its specific use in synthesizing an anion-exchange resin tailored for the removal of residual cyanide complexes is well-documented . This targeted approach is likely to be more effective and selective than general-purpose remediation strategies using other nickel sources. The compound's defined composition ensures the final resin possesses the correct active sites for capturing cyanometallate pollutants from industrial effluents.

Development of Bifunctional Electrocatalysts for Zn-Air Batteries

Materials scientists working on next-generation Zn-air batteries will find dipotassium tetracyanonickelate hydrate to be a valuable starting material. Research shows that cobalt tetracyanonickelate frameworks, derived from this precursor, serve as effective bifunctional pre-electrocatalysts for both OER and ORR [2]. The ability to tune performance by adjusting the Co-TCN to rGO ratio demonstrates the synthetic versatility offered by the tetracyanonickelate platform. Substituting with other nickel compounds would not yield the same structural and electronic properties crucial for this dual-function catalytic activity. [2]

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